molecular formula C8H6BrNS B2368783 2-(3-Bromophenyl)sulfanylacetonitrile CAS No. 103575-45-7

2-(3-Bromophenyl)sulfanylacetonitrile

Cat. No. B2368783
CAS RN: 103575-45-7
M. Wt: 228.11
InChI Key: OHIIDFXWQGFHJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)sulfanylacetonitrile involves the reaction of 3-bromobenzyl cyanide with an appropriate sulfur-containing reagent. The exact synthetic route may vary, but it typically proceeds through nucleophilic substitution or other suitable methods. Researchers have reported the use of this compound in the preparation of aminoethylbiphenyls and novel 5-HT7 receptor ligands .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 27-28°C .
  • Boiling Point : Around 145-147°C at 10 mmHg .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

2-(3-Bromophenyl)sulfanylacetonitrile has been utilized in various chemical synthesis processes and the study of molecular structures. For instance, in the construction of 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeletons, a one-pot CuCl-mediated three-component reaction was used, involving 2-bromophenyl acetonitrile and elemental sulfur. This process highlights the compound's role in synthesizing complex polycyclic structures (Zhang et al., 2020). Similarly, reactions involving bromophenyl derivatives have been studied for the formation of sulfanyl porphyrazines, which have potential applications in photodynamic therapy for cancer treatment (Piskorz et al., 2017).

Organic Synthesis and Drug Development

In the realm of organic synthesis, bromophenyl derivatives like 2-(3-Bromophenyl)sulfanylacetonitrile have been employed in creating complex organic molecules. A study by Abdelrazek et al. (2007) illustrates the synthesis of new benzoyl-substituted heterocycles from related compounds, demonstrating the compound's utility in developing new chemical entities (Abdelrazek, Ghozlan, & Michael, 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of bromophenyl compounds have been synthesized and evaluated for their potential as cancer therapeutics. For example, a novel bromophenol derivative showed promising anticancer activities on human lung cancer cell lines, suggesting potential development into an anticancer drug (Guo et al., 2018).

Safety and Hazards

  • Hazard Statements : May cause skin, eye, and respiratory irritation. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment .

Future Directions

: Sigma-Aldrich: 3-Bromophenylacetonitrile : S2657209 | smolecule

properties

IUPAC Name

2-(3-bromophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIIDFXWQGFHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)sulfanylacetonitrile

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